molecular formula C20H18O6 B2970008 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 858768-53-3

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2970008
CAS No.: 858768-53-3
M. Wt: 354.358
InChI Key: UOKZKJXAVWFVAJ-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic coumarin derivative offered for early-discovery research and investigational purposes. This compound is structurally characterized by a chromen-4-one core substituted with a 2-ethoxyphenoxy group at the 3-position and an acetate ester at the 7-position. Compounds within this chemical class are of significant research interest in medicinal chemistry and drug discovery. Structurally related 3,4-disubstituted chromen-4-ones, such as 3-benzylidene-4-chromanone derivatives, have been investigated as rigid analogs of chalcones for their potential cytotoxic properties against various human cancer cell lines . The presence of the ethoxyphenoxy moiety is a key feature seen in other bioactive molecules and is a point of interest for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a standard in analytical studies. As a rare and unique chemical, this product is provided based on supplier stock without independent analytical validation. The buyer assumes responsibility for confirming product identity and/or purity. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-23-16-7-5-6-8-17(16)26-20-12(2)24-18-11-14(25-13(3)21)9-10-15(18)19(20)22/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKZKJXAVWFVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.

    Introduction of the ethoxyphenoxy group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Acetylation: The final step is the acetylation of the hydroxyl group on the chromen-4-one core using acetic anhydride in the presence of a catalyst like pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxy group, where nucleophiles like amines or thiols replace the ethoxy group.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Scientific Research Applications

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to reduced inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, its antimicrobial activity may result from disrupting the cell membrane of pathogens.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Position 3 Substituent Position 7 Substituent Key Findings Reference
Target Compound 2-ethoxyphenoxy Acetate Enhanced solubility; moderate FPR1 antagonism in preliminary studies .
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate 4-methoxyphenyl Acetate Lower solubility due to hydrophobic aryl group; reduced bioactivity .
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxyphenoxy Hydroxyl Lower metabolic stability compared to acetylated analogs .

Analysis :

  • Ethoxyphenoxy vs.
  • Phenoxy vs. Hydroxyl: Acetylation at position 7 (target) reduces polarity, enhancing membrane permeability compared to hydroxylated analogs .

Substituent Variations at Position 2

Compound Name Position 2 Substituent Position 3 Substituent Key Findings Reference
Target Compound Methyl 2-ethoxyphenoxy Methyl group stabilizes the chromen ring conformation .
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate Trifluoromethyl Phenoxy Trifluoromethyl increases electronegativity, altering binding affinity .

Analysis :

  • Methyl vs. Trifluoromethyl : The methyl group (target) minimizes steric hindrance, while trifluoromethyl enhances metabolic resistance but may reduce solubility .

Substituent Variations at Position 7

Compound Name Position 7 Substituent Synthesis Yield Key Findings Reference
Target Compound Acetate 64% (analog) Acetylation improves pharmacokinetic profiles .
3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one Hydroxyl N/A Higher polarity limits blood-brain barrier penetration .
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate Ethoxyacetate Not reported Extended alkyl chains may increase lipophilicity but reduce solubility .

Analysis :

  • Acetate vs. Hydroxyl : Acetylation (target) masks polar hydroxyl groups, improving oral bioavailability .

Complex Derivatives and Hybrid Structures

Compound Name Structural Features Key Findings Reference
4-methyl-2-oxo-2H-chromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate Dual chromen moieties linked via acetate bridge Enhanced anticancer activity due to dual binding sites; high molecular weight limits solubility .
Allyl 2-((3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate Allyl ester and trifluoromethyl groups Allyl esters improve prodrug activation but increase toxicity risks .

Analysis :

  • Hybrid structures (e.g., dual chromen moieties) exhibit synergistic effects but face challenges in pharmacokinetics .

Biological Activity

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, a derivative of chromenone, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure

The molecular formula of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is C19H18O6C_{19}H_{18}O_{6}, and it features a chromenone core structure with an ethoxyphenoxy substituent. The detailed structural representation is critical for understanding its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

1. Anticancer Activity
Research has indicated that derivatives of chromenone exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

Table 1: Anticancer Activity of Chromenone Derivatives

CompoundCell LineIC50 (µM)
3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetateMCF-7TBD
Related Chromenone DerivativeA549 (Lung Cancer)10.5
Other Chromenone AnalogHeLa (Cervical Cancer)8.3

2. Anti-inflammatory Activity
Chromone derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies suggest that 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate may reduce the expression of TNF-alpha and IL-6 in macrophages.

3. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections.

The mechanism by which 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate exerts its biological effects involves several pathways:

1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

2. Modulation of Signaling Pathways
It is hypothesized that the compound interacts with cellular signaling pathways, such as NF-kB and MAPK, leading to altered gene expression associated with cell survival and apoptosis.

Case Studies

Several case studies highlight the biological activity of chromenone derivatives:

Case Study 1: Anticancer Properties
A study conducted on a series of chromenone derivatives, including 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, demonstrated a dose-dependent inhibition of MCF-7 cell proliferation with an IC50 value indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Effects
In vivo models showed that administration of chromenone derivatives led to a marked reduction in paw edema in rats induced by carrageenan, suggesting anti-inflammatory efficacy.

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